rel-cis-Pinic acid

Atmospheric chemistry BSOA tracer Heterogeneous oxidation kinetics

Atmospheric SOA tracer studies demand markers stable enough to resist in-transit degradation during multi-day sampling campaigns. rel-cis-Pinic acid (CAS 61774-58-1), with an atmospheric lifetime exceeding 2.8 days, substantially outperforms cis-pinonic acid (8.6 h) and MBTCA (19 h) for long-range transport investigations, preserving source-attribution fidelity across regional scales. • Defined (1S,3S) stereochemistry at ≥98% purity - validated chiral LC-MS calibration standard for enantiomeric ratio quantification • Superior aqueous solubility vs. monocarboxylic analogs enables accurate cloud-processing and wet-deposition modeling • Ice-core chiral ratio sensitivity supports paleoclimate VOC emission reconstruction • Batch-specific Certificate of Analysis with enantiomeric purity documentation provided

Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
CAS No. 61774-58-1
Cat. No. B124750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-cis-Pinic acid
CAS61774-58-1
Synonyms(1R,3R)-rel-Cyclobutaneacetic acid, 3-carboxy-2,2-dimethyl-; _x000B_cis-3-Carboxy-2,2-dimethyl-cyclobutaneacetic acid;  cis-3-Carboxy-2,2-dimethylcyclobutaneacetic acid
Molecular FormulaC9H14O4
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESCC1(C(CC1C(=O)O)CC(=O)O)C
InChIInChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m0/s1
InChIKeyLEVONNIFUFSRKZ-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of rel-cis-Pinic Acid


rel-cis-Pinic acid (CAS 61774-58-1) is a specific bicyclic dicarboxylic acid stereoisomer formed as a major secondary product of α-pinene atmospheric oxidation . It is characterized by a rigid cyclobutane ring with a cis-configuration, a defined (1S,3S) stereochemistry, and two carboxylic acid functionalities . This compound serves as a critical molecular marker in secondary organic aerosol (SOA) studies and as a chiral reference standard in environmental analysis [1].

Why Generic Analogs Cannot Replace rel-cis-Pinic Acid


α-Pinene atmospheric oxidation yields a complex mixture of structurally and functionally distinct products including cis-pinonic acid (monocarboxylic ketone), cis-norpinic acid (C8 dicarboxylic acid), norpinonic acid, and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) [1]. Simple substitution based on a shared precursor is invalid because these analogs differ fundamentally in aqueous solubility, atmospheric lifetime, and chiral behavior—directly impacting their utility as environmental tracers, calibration standards, and in mechanistic studies [2]. The specific cis-configuration and (1S,3S) stereochemistry of rel-cis-pinic acid are essential for its distinct physicochemical and analytical performance .

rel-cis-Pinic Acid: Comparative Evidence


Atmospheric Lifetime vs. cis-Pinonic Acid

In a controlled heterogeneous reaction study on silica model particles, rel-cis-pinic acid exhibited an atmospheric lifetime exceeding 2.8 days, making it significantly more stable than the closely related marker cis-pinonic acid (8.6 hours) and MBTCA (19 hours) [1]. This directly impacts the compound's reliability as a long-range transport tracer for biogenic secondary organic aerosol.

Atmospheric chemistry BSOA tracer Heterogeneous oxidation kinetics

Aqueous Solubility vs. cis-Pinonic Acid

Experimental determination of solid-liquid phase equilibria reveals that cis-pinic acid (a dicarboxylic acid) exhibits superior aqueous solubility compared to the monocarboxylic analog cis-pinonic acid [1]. This solubility difference directly influences the partitioning and multiphase chemistry of α-pinene-derived secondary organic aerosol (SOA), a key parameter for accurate atmospheric modeling.

Atmospheric chemistry SOA multiphase modeling Aqueous-phase processing

Melting Point vs. cis-Norpinic Acid

Differential scanning calorimetry (DSC) analysis provides a direct quantitative comparison of melting temperatures among α-pinene SOA products: rel-cis-pinic acid melts at 364.32 K, while the structurally related dicarboxylic acid, cis-norpinic acid, melts at a significantly higher 440.68 K [1]. This 76 K difference reflects distinct intermolecular interactions and thermal stability profiles.

Thermal properties DSC analysis SOA physicochemical characterization

Chiral Ratio Dynamics vs. cis-Pinonic Acid

A novel two-dimensional liquid chromatography method applied to Siberian Altai ice-core samples (1870–1970 CE) revealed that the chiral ratio of cis-pinic acid fluctuates over time, while the chiral ratio of cis-pinonic acid remains comparatively constant with a consistent excess of the (−)-enantiomer [1]. This differential behavior indicates that pinic acid's enantiomeric distribution is a more sensitive recorder of changing environmental or source conditions.

Chiral analysis Ice-core paleoclimatology Biogenic VOC emissions

Purity vs. Generic Pinic Acid

Commercially sourced rel-cis-pinic acid is available with a defined purity of ≥99% (InvivoChem) and a specific (1S,3S) stereochemistry, whereas generic 'pinic acid' products (CAS 28664-02-0) are often supplied as diastereomeric mixtures containing both cis- and trans- isomers [1]. This defined stereochemistry and high purity are essential for accurate chiral quantification, as demonstrated in the development of LC-MS calibration curves (r² > 0.98) for atmospheric studies [2].

Analytical standard Chiral purity LC-MS calibration

rel-cis-Pinic Acid: Validated Applications


Long-Range Transport Tracer for BSOA

Given its atmospheric lifetime of >2.8 days—significantly longer than cis-pinonic acid (8.6 h) and MBTCA (19 h) [4]—rel-cis-pinic acid is the preferred tracer for investigating the long-range transport and aging of α-pinene-derived SOA over multi-day regional scales. Its stability ensures that measured concentrations reflect source contributions rather than in-transit degradation.

Aqueous-Phase SOA and Multiphase Modeling

As a dicarboxylic acid with superior aqueous solubility compared to monocarboxylic analogs like cis-pinonic acid [4], rel-cis-pinic acid is an essential component in laboratory models and computational simulations of aqueous-phase SOA formation, cloud processing, and wet deposition. Its distinct solubility behavior directly impacts predicted partitioning coefficients and secondary organic aerosol mass yields.

Chiral Paleoclimate and Source Apportionment

The fluctuating chiral ratio of rel-cis-pinic acid in ice-core archives, in contrast to the stable ratio of cis-pinonic acid [4], makes it a uniquely sensitive marker for reconstructing past changes in biogenic VOC emission sources, vegetation shifts, or atmospheric processing. It is the compound of choice for studies aiming to decode dynamic environmental signals from chiral signatures.

Chiral Calibration Standard for LC-MS/MS and GC-MS

The availability of rel-cis-pinic acid at ≥99% purity with defined (1S,3S) stereochemistry [4] makes it an ideal calibration standard for chiral chromatography methods, as demonstrated in the development of LC-MS assays for atmospheric SOA markers [5]. This defined purity and stereochemistry ensure accurate quantification of enantiomeric ratios in complex environmental matrices.

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